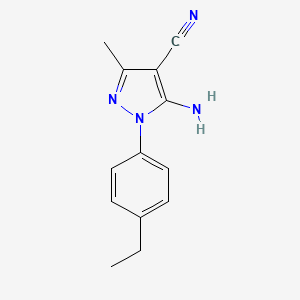

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-ethylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-3-10-4-6-11(7-5-10)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFQUFUHDXGHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Aryl hydrazines : Specifically, 4-ethylphenylhydrazine hydrochloride or free base derivatives.

- (Ethoxymethylene)malononitrile : A key intermediate providing the malononitrile backbone and facilitating cyclization.

Reaction Conditions

- Solvent: Absolute ethanol or trifluoroethanol, depending on the substrate.

- Atmosphere: Nitrogen to prevent oxidation.

- Temperature: Reflux conditions (~78°C for ethanol).

- Duration: Typically 1–4 hours, optimized based on substituents.

Purification

- Post-reaction, the crude product is purified via column chromatography on silica gel, employing a gradient of hexane and ethyl acetate.

- Recrystallization from ethanol or ethanol-water mixtures ensures high purity.

Specific Preparation Methods

Methodology from Literature

A typical synthesis involves the following steps:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| a. | Dissolution of aryl hydrazine (1.2 mmol) in absolute ethanol | Reflux with stirring | - |

| b. | Addition of (ethoxymethylene)malononitrile | Slow addition, under nitrogen atmosphere | - |

| c. | Reflux for 4 hours (or 0.5 hours for specific substrates) | Reflux at ~78°C | 47–84% depending on the substrate |

The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic ethoxymethylene malononitrile, leading to cyclization and formation of the pyrazole ring with high regioselectivity. The process avoids formation of regioisomeric or uncyclized hydrazides, indicating a highly selective pathway.

Variations for Substituted Hydrazines

For hydrazines hydrochloride derivatives, a neutralization step with triethylamine (Et₃N) at 0°C is performed before addition to the malononitrile derivative. This ensures the hydrazine is in a free base form, facilitating the nucleophilic attack.

Post-reaction workup involves:

- Dilution with ethyl acetate.

- Washing with water.

- Drying over sodium sulfate.

- Evaporation and recrystallization.

Example: Synthesis of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

In a representative procedure:

- Phenylhydrazine is reacted with (ethoxymethylene)malononitrile in ethanol under reflux.

- The reaction mixture is maintained for 4 hours.

- The crude product is purified via column chromatography, yielding the target compound with yields up to 84%.

Research Findings and Data Tables

The synthesis has been optimized for various aryl hydrazines, with yields summarized below:

| Substituent on Hydrazine | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Phenyl (unsubstituted) | 4 hours | 84 | Standard procedure |

| 4-Fluorophenyl | 4 hours | 47 | Electron-withdrawing group affects yield |

| 4-(Trifluoromethyl)phenyl | 4 hours | 63 | Enhanced reactivity due to electronegativity |

| 2,6-Dichloro-4-(trifluoromethyl)phenyl | 4 hours | 47 | Steric hindrance observed |

| 4-Methoxyphenyl | 4 hours | 68 | Electron-donating group |

Note: Reaction times and yields vary based on substituents, with electron-withdrawing groups generally reducing yields slightly.

Additional Synthetic Routes

Alternative methods involve direct condensation of hydrazines with substituted malononitriles or employing microwave-assisted synthesis to reduce reaction times. These methods have been reported to improve efficiency and reduce solvent usage.

Summary of Key Reaction Parameters

| Parameter | Typical Range | Significance |

|---|---|---|

| Solvent | Ethanol, trifluoroethanol | Solvent polarity influences reaction rate |

| Temperature | Reflux (~78°C) | Ensures sufficient energy for cyclization |

| Reaction Time | 1–4 hours | Optimized based on substrate reactivity |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for developing new medications. Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that a related pyrazole compound exhibited significant anti-inflammatory effects in animal models. The research highlighted the compound's ability to reduce edema and pain, suggesting a pathway for developing new anti-inflammatory drugs .

Agricultural Chemistry

Agrochemical Development

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is also explored as an intermediate in the synthesis of agrochemicals. Its derivatives are being tested for efficacy as herbicides and fungicides, aimed at enhancing crop yield and protecting plants from pests and diseases .

Case Study: Herbicide Efficacy

Research conducted on a pyrazole-based herbicide demonstrated its effectiveness in controlling weed growth without harming crops. The study provided data showing that the herbicide reduced weed biomass significantly while maintaining high crop yields .

Material Science

Polymer Development

In material science, this compound is being investigated for its role in developing novel polymers and coatings. Its unique chemical properties allow it to enhance the durability and resistance of materials to environmental factors such as moisture and UV radiation .

Case Study: Coating Durability

A recent study evaluated the performance of coatings developed with pyrazole derivatives under various environmental conditions. Results indicated that these coatings had improved resistance to corrosion and degradation compared to traditional materials, highlighting their potential use in industrial applications .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition mechanisms. It aids researchers in understanding how certain enzymes interact with substrates, which is critical for developing targeted therapies for diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and polar interactions, making chlorophenyl/fluorophenyl derivatives preferred in drug design .

Spectral and Physicochemical Properties

- ¹H NMR: The NH₂ protons in 5-amino-pyrazoles typically resonate as singlets at δ 7.4–8.2 ppm, while aromatic protons appear at δ 7.2–7.9 ppm. Ethylphenyl substituents may show upfield shifts compared to fluorophenyl analogs due to reduced electronegativity .

- Melting Points: Derivatives with bulky substituents (e.g., 5-ethoxymethyleneamino groups) exhibit higher melting points (e.g., 194–226°C) compared to simpler analogs .

Commercial and Research Relevance

- Availability : Ethylphenyl derivatives are less commonly cataloged than fluorophenyl or chlorophenyl analogs, which are available from suppliers like CymitQuimica and GLPBIO .

- Research Gaps: Limited data exists on the ethylphenyl variant’s solubility, toxicity, and crystallinity compared to well-studied halogenated analogs .

Biological Activity

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula: C12H14N4

- Molecular Weight: 218.27 g/mol

- CAS Number: [insert CAS number if available]

Research indicates that compounds within the pyrazole class, including 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, studies have demonstrated:

- Inhibition of Tubulin Polymerization: Similar pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Pro-apoptotic Mechanisms: Some derivatives induce apoptosis by modulating the expression of key proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .

Anticancer Activity

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been evaluated for its anticancer properties across various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver Cancer) | 5.33 | Moderate Inhibition |

| HeLa (Cervical Cancer) | 3.67 | Significant Inhibition |

| MCF-7 (Breast Cancer) | 2.28 | High Inhibition |

| PC-3 (Prostate Cancer) | 0.33 | Very High Inhibition |

These findings suggest that this compound may serve as a potent anticancer agent, particularly against hormone-sensitive cancers .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A study examining the effect of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile on tumor growth in xenograft models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Safety Profile Assessment

A safety assessment involving normal human fibroblasts showed that the compound exhibited minimal toxicity at therapeutic doses, highlighting its potential for safe application in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving cyclization, functionalization, and purification. Key steps include:

- Cyclization : Reaction of substituted hydrazines with β-ketoesters or nitriles under acidic/basic conditions .

- Substituent Introduction : Electrophilic substitution or cross-coupling reactions to install the 4-ethylphenyl and methyl groups .

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization to isolate pure products . Critical Factors : Solvent polarity (e.g., methylene chloride for azide reactions), temperature (0–50°C for controlled reactivity), and catalyst use (e.g., trifluoroacetic acid for azide formation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., δ 2.54 ppm for methyl groups, δ 7.20–7.59 ppm for aromatic protons) .

- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2230 cm⁻¹, NH₂ at ~3237 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry (e.g., bond angles and torsion angles in pyrazole rings) . Data Interpretation : Compare observed melting points (e.g., 228–229°C) and spectral data with literature to validate purity .

Advanced Research Questions

Q. How can isomer ratios be controlled during the synthesis of pyrazole derivatives with similar substituents?

Isomer distribution (e.g., 1H vs. 2H pyrazole forms) depends on:

- Substituent Electronic Effects : Electron-withdrawing groups at the 4-position favor specific tautomers .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while higher temperatures may promote thermodynamic products . Example : Methylation of 5-amino-3-methylthio-1H-pyrazole yields isomer ratios influenced by the 4-substituent’s steric bulk .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

Pyrazole derivatives often target enzymes via:

- Active-Site Binding : The 4-ethylphenyl group may occupy hydrophobic pockets in carbonic anhydrases or prostaglandin synthases .

- Hydrogen Bonding : The amino and nitrile groups interact with catalytic residues (e.g., zinc ions in carbonic anhydrases) . Validation : Molecular docking simulations (e.g., Glide or AutoDock) predict binding affinities and guide structure-activity relationship (SAR) studies .

Q. How do computational methods aid in predicting the reactivity and stability of this compound?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Assess stability in biological environments (e.g., solvation free energy, protein-ligand dynamics) . Case Study : Simulations of 5-(4-chlorophenyl)-analogs revealed trifluoromethyl groups enhance metabolic stability by reducing CYP450 interactions .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar pyrazoles?

- Standardized Assays : Use consistent enzyme sources (e.g., human vs. bovine carbonic anhydrase) and substrate concentrations .

- Control Experiments : Verify purity via HPLC and exclude solvent effects (e.g., DMSO inhibition in kinase assays) . Example : Discrepancies in IC₅₀ values for pyrazole carboxamides were resolved by normalizing data to protein content .

Q. What strategies improve the solubility and formulation of this compound for in vivo studies?

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Studies : The nitrile group is stable at pH 4–9 but hydrolyzes to amides/carboxylic acids under extreme conditions .

- Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature reactions (<100°C) . Mitigation : Use buffered solutions (pH 7.4) and inert atmospheres (N₂/Ar) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.